molecular formula C11H15BrClO3PS B585469 Profenofos-d7 CAS No. 1346603-72-2

Profenofos-d7

Cat. No.: B585469
CAS No.: 1346603-72-2
M. Wt: 380.67 g/mol
InChI Key: QYMMJNLHFKGANY-UWKUYXMGSA-N
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Description

Profenofos-d7 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Profenofos-d7 can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The deuterium atoms are introduced during the synthesis process to replace the hydrogen atoms, which helps in tracking and analyzing the compound in various studies.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the deuterium labeling is consistent and effective. The final product is then purified using techniques such as liquid-liquid partition and solid-phase column chromatography .

Chemical Reactions Analysis

Types of Reactions

Profenofos-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxon derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or propyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxon derivatives, alcohols, and substituted phosphorothioates .

Scientific Research Applications

Profenofos-d7 is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

    Chlorpyrifos: Another organophosphate pesticide with similar acetylcholinesterase inhibition properties.

    Diazinon: Used in agriculture and also inhibits acetylcholinesterase.

    Malathion: A widely used organophosphate with similar applications.

Uniqueness

Profenofos-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. This labeling allows for more precise tracking and analysis compared to non-deuterated analogs .

Properties

CAS No.

1346603-72-2

Molecular Formula

C11H15BrClO3PS

Molecular Weight

380.67 g/mol

IUPAC Name

4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2

InChI Key

QYMMJNLHFKGANY-UWKUYXMGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

Synonyms

Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7;  Calofos-d7;  Carina-d7;  Curacron-d7;  Ictacron-d7;  O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7;  Prowess-d7;  Selecron-d7;  Tambo-d7;  Polyc

Origin of Product

United States

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